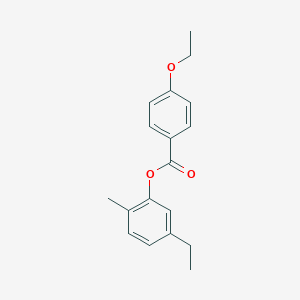

5-Ethyl-2-methylphenyl 4-ethoxybenzoate

Beschreibung

5-Ethyl-2-methylphenyl 4-ethoxybenzoate is an ester derivative of 4-ethoxybenzoic acid, featuring a substituted phenyl group (5-ethyl-2-methylphenyl) as the alcohol moiety. Its molecular structure combines a benzoate backbone with ethoxy and alkyl substituents, influencing its physicochemical properties and applications.

The compound’s structural complexity—specifically the ethyl and methyl groups at the 5- and 2-positions of the phenyl ring—imparts steric hindrance and lipophilicity, distinguishing it from simpler benzoate esters. These characteristics likely enhance its stability and compatibility in formulations requiring controlled release or resistance to hydrolysis.

Eigenschaften

Molekularformel |

C18H20O3 |

|---|---|

Molekulargewicht |

284.3 g/mol |

IUPAC-Name |

(5-ethyl-2-methylphenyl) 4-ethoxybenzoate |

InChI |

InChI=1S/C18H20O3/c1-4-14-7-6-13(3)17(12-14)21-18(19)15-8-10-16(11-9-15)20-5-2/h6-12H,4-5H2,1-3H3 |

InChI-Schlüssel |

MUKJIXUMYKYNSC-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)OCC |

Kanonische SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity: The branched alkyl chain increases hydrophobicity, likely enhancing solubility in non-polar solvents and compatibility with polymer matrices, as observed in analogous esters used in pharmaceuticals and coatings .

- Thermal Stability : Substituted benzoates like methyl 4-ethoxybenzoate exhibit higher melting points (77–79°C) compared to less hindered analogs, suggesting that the target compound may similarly resist thermal degradation.

Stability and Environmental Impact

- Hydrolytic Stability : Ethyl 4-ethoxybenzoate resists hydrolysis under neutral conditions but degrades in acidic/basic environments . The target compound’s steric shielding may further enhance stability, extending shelf life in formulations.

- Regulatory Considerations : Stringent purity requirements (≥98%) for pharmaceutical-grade esters suggest that the target compound’s synthesis would require rigorous purification to meet regulatory standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.